molecular formula C6H6NNaO2S B149736 Sodium;4-aminobenzenesulfinate CAS No. 15898-44-9

Sodium;4-aminobenzenesulfinate

Cat. No. B149736
CAS RN: 15898-44-9
M. Wt: 179.17 g/mol
InChI Key: XQMIKDLGFPLLLU-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium sulfinates, such as Sodium;4-aminobenzenesulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of Sodium;4-aminobenzenesulfinate consists of a benzene ring with an amino group and a sulfinic acid group attached to it . The molecular weight of this compound is 179.17 g/mol.


Chemical Reactions Analysis

Sodium sulfinates, including Sodium;4-aminobenzenesulfinate, have been used in various synthetic applications . They have been used as reagents in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium sulfinates, including Sodium;4-aminobenzenesulfinate, serve as versatile building blocks for synthesizing a wide range of organosulfur compounds. They are used as sulfonylating, sulfenylating, or sulfinylating reagents under different reaction conditions. This has led to the development of thiosulfonates, sulfonamides, sulfides, and various sulfones, which are valuable in pharmaceuticals and agrochemicals .

Photoredox Catalysis

In the realm of photoredox catalysis, Sodium;4-aminobenzenesulfinate has been utilized for site-selective C–H sulfonylation. This application is significant in the synthesis of complex molecules where selective functionalization is crucial. The compound’s role in photoredox catalytic transformations is a promising area of research .

Electrochemical Synthesis

The electrochemical synthesis of sodium sulfinates, including Sodium;4-aminobenzenesulfinate, is an area of interest due to its environmentally friendly and sustainable approach. This method has been demonstrated to be effective for preparing sodium sulfinates, which are then used in further chemical transformations .

Nonlinear Optical Properties

Sodium;4-aminobenzenesulfinate has been studied for its nonlinear optical properties. These properties are essential for applications in optical switching, modulation, and telecommunication devices. The compound’s ability to exhibit second harmonic generation makes it a candidate for further research in this field .

Dielectric and Electrical Properties

Research has been conducted on the dielectric and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate, a related compound. These studies are indicative of the potential applications of Sodium;4-aminobenzenesulfinate in electronic materials and devices due to its influence on dielectric properties and AC conductivity .

Crystal Growth and Material Hardness

The growth of single crystals of sodium 4-hydroxybenzenesulfonate dihydrate provides insights into the crystal growth applications of Sodium;4-aminobenzenesulfinate. Understanding the lattice parameters and mechanical properties, such as hardness, is vital for its use in material science and engineering .

Optical Transmittance and Band Gap Studies

Sodium;4-aminobenzenesulfinate’s related compounds have been analyzed for their optical transmittance and band gap energy. These properties are crucial for applications in photovoltaic devices and sensors, where the control of light absorption and energy band gaps is necessary .

Surface Damage Threshold Analysis

The laser-induced surface damage threshold of sodium 4-hydroxybenzenesulfonate dihydrate has been studied, which can be extrapolated to Sodium;4-aminobenzenesulfinate. This analysis is important for materials used in high-power laser applications, where resistance to laser damage is critical .

Mechanism of Action

Target of Action

Sodium;4-aminobenzenesulfinate, also known as 4-aminobenzenesulfonate, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

4-aminobenzenesulfonate acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, 4-aminobenzenesulfonate prevents the enzyme from interacting with PABA, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, 4-aminobenzenesulfonate effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the group of drugs to which 4-aminobenzenesulfonate belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of 4-aminobenzenesulfonate’s action is the inhibition of bacterial growth . By disrupting the folic acid metabolism cycle, it prevents bacteria from synthesizing the DNA they need to replicate . This makes 4-aminobenzenesulfonate an effective bacteriostatic agent .

properties

IUPAC Name

sodium;4-aminobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMIKDLGFPLLLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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